beta-Methylcholine Iodide

CAS No.: 60154-19-0

Cat. No.: VC8470189

Molecular Formula: C6H16INO

Molecular Weight: 245.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60154-19-0 |

|---|---|

| Molecular Formula | C6H16INO |

| Molecular Weight | 245.10 g/mol |

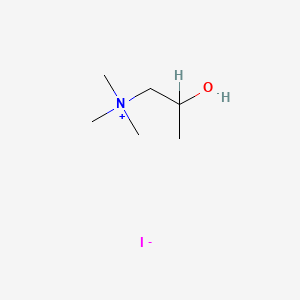

| IUPAC Name | 2-hydroxypropyl(trimethyl)azanium;iodide |

| Standard InChI | InChI=1S/C6H16NO.HI/c1-6(8)5-7(2,3)4;/h6,8H,5H2,1-4H3;1H/q+1;/p-1 |

| Standard InChI Key | FOILINVEQJRMPF-UHFFFAOYSA-M |

| SMILES | CC(C[N+](C)(C)C)O.[I-] |

| Canonical SMILES | CC(C[N+](C)(C)C)O.[I-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Beta-Methylcholine Iodide, systematically named (2-hydroxypropyl)trimethylazanium iodide, belongs to the class of quaternary ammonium salts. Its molecular structure features a positively charged nitrogen atom bonded to three methyl groups and a 2-hydroxypropyl chain, with an iodide counterion . Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 26112-50-5 |

| IUPAC Name | (2-hydroxypropyl)trimethylazanium iodide |

| Molecular Formula | |

| SMILES | [I-].CC(O)CN+(C)C |

| InChI Key | FOILINVEQJRMPF-UHFFFAOYNA-M |

| PubChem CID | 10263892 |

The compound’s structural similarity to acetylcholine underpins its role in mimicking neurotransmitter activity.

Spectroscopic and Stereochemical Data

While detailed spectroscopic data (e.g., NMR, IR) were absent from the provided sources, its InChI code () confirms the absence of stereocenters and a planar quaternary nitrogen geometry . The hydrogen bond donor/acceptor counts (1 and 2, respectively) suggest moderate polarity, influencing its solubility profile .

Physical and Chemical Properties

Thermodynamic and Solubility Profiles

Beta-Methylcholine Iodide exhibits a melting point of 160°C and exists as a white crystalline powder at room temperature . Its solubility characteristics, critical for formulation, are as follows:

| Solvent | Solubility |

|---|---|

| Dimethyl Sulfoxide (DMSO) | Highly soluble |

| Water | Moderate solubility (requires sonication) |

| Ethanol | Partially soluble |

For in vivo applications, recommended formulations include mixtures of DMSO, PEG300, Tween 80, and saline to enhance bioavailability .

Synthesis and Production Methods

Conventional Synthesis Pathways

Beta-Methylcholine Iodide is synthesized via quaternization of choline with methyl iodide. The reaction proceeds as follows:

This exothermic process requires controlled conditions to avoid over-alkylation. Industrial-scale production employs automated modules to ensure reproducibility, as evidenced by protocols adapted for radiolabeled analogs .

Radiolabeling Techniques

The PMC study highlights the use of [11C]-methyl iodide in synthesizing carbon-11-labeled choline derivatives, a methodology potentially adaptable to Beta-Methylcholine Iodide for positron emission tomography (PET) imaging . Such applications demand stringent control over reaction parameters (e.g., temperature, precursor purity) to achieve high radiochemical yields.

Biomedical and Research Applications

Cholinergic Receptor Studies

As a structural analog of acetylcholine, Beta-Methylcholine Iodide binds muscarinic and nicotinic receptors, facilitating studies on neurotransmitter release and receptor desensitization. Its quaternary ammonium group prevents blood-brain barrier penetration, limiting systemic effects and enabling peripheral cholinergic research.

Pharmacological Mechanistic Insights

In vitro assays demonstrate its capacity to enhance synaptic acetylcholine concentrations by competing with acetylcholinesterase, though with lower potency than endogenous acetylcholine. This property is exploited in models of myasthenia gravis and autonomic dysfunction.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume